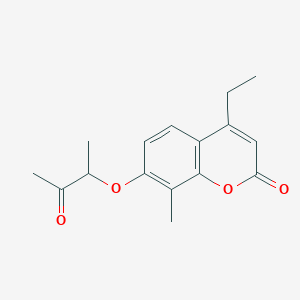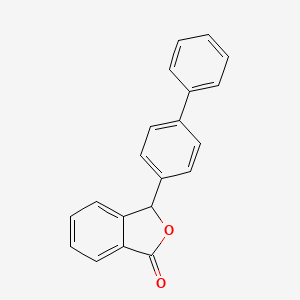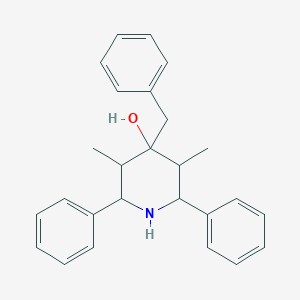
4-ethyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It is commonly known as Warfarin, which is a widely used anticoagulant medication. Warfarin is used to prevent and treat blood clots in various medical conditions such as deep vein thrombosis, pulmonary embolism, and atrial fibrillation. In addition to its clinical use, Warfarin has also been used in scientific research for its unique properties and mechanism of action.
作用機序
Warfarin works by inhibiting the synthesis of vitamin K-dependent clotting factors in the liver. These factors are essential for the formation of blood clots. Warfarin prevents the activation of vitamin K, which is required for the synthesis of these clotting factors. This leads to a decrease in the production of clotting factors and a decrease in the ability of the blood to clot.
Biochemical and physiological effects:
Warfarin has several biochemical and physiological effects. It prolongs the time it takes for the blood to clot, which is measured by the prothrombin time. Warfarin also affects the levels of vitamin K-dependent clotting factors in the blood. In addition, Warfarin can cause bleeding, which is a common side effect of anticoagulant therapy.
実験室実験の利点と制限
Warfarin has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action. It is also readily available and relatively inexpensive. However, Warfarin has some limitations for use in lab experiments. It can cause bleeding, which can be a confounding factor in studies investigating the effects of anticoagulants on thrombosis and hemostasis. In addition, Warfarin has a narrow therapeutic window, which can make it difficult to achieve the desired level of anticoagulation.
将来の方向性
There are several future directions for research involving Warfarin. One area of research is the development of new anticoagulants with fewer side effects than Warfarin. Another area of research is the investigation of the effects of Warfarin on vitamin K-dependent proteins other than clotting factors. Finally, there is a need for further research to investigate the effects of Warfarin on thrombosis and hemostasis in different patient populations, such as those with renal impairment or liver disease.
合成法
The synthesis of Warfarin involves several steps, starting with the condensation of salicylaldehyde with ethyl acetoacetate to form 4-hydroxy-3-coumarinyl-2-butenone. This compound is then reacted with methyl iodide to form 4-methoxy-3-coumarinyl-2-butenone. The final step involves the reaction of 4-methoxy-3-coumarinyl-2-butenone with 4-hydroxycoumarin in the presence of a base to yield Warfarin.
科学的研究の応用
Warfarin has been extensively used in scientific research for its anticoagulant properties. It has been used in studies to investigate the effects of anticoagulants on thrombosis and hemostasis. Warfarin has also been used in studies to investigate the role of vitamin K in coagulation and the effects of Warfarin on vitamin K-dependent proteins.
特性
IUPAC Name |
4-ethyl-8-methyl-7-(3-oxobutan-2-yloxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-5-12-8-15(18)20-16-9(2)14(7-6-13(12)16)19-11(4)10(3)17/h6-8,11H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOTUCRACCCYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diallyl-5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5000161.png)
![2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-methyl-1-propanol](/img/structure/B5000167.png)
![N-(2-{[(1-methyl-2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5000171.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5000177.png)
![2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5000180.png)
![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5000182.png)
![[(4-fluorophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B5000185.png)

![2-ethoxy-4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5000209.png)
![2-(1-naphthyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5000236.png)

![N-allyl-2-[(3-chloro-4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5000248.png)
![1-benzyl-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B5000250.png)